molecular formula C19H16N4O2S B12917391 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-18-2

1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B12917391
CAS No.: 3434-18-2
M. Wt: 364.4 g/mol
InChI Key: GOTFBFKBNJYVSL-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with benzyl bromide and benzylthiol in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding amines.

Scientific Research Applications

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its combined imidazole and pyridazine rings, which confer distinct chemical and biological properties

Biological Activity

1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features both imidazole and pyridazine rings in its structure, along with a benzyl group and a benzylthio moiety. Its molecular formula is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S with a molecular weight of approximately 364.4 g/mol. The unique combination of these structural elements contributes to its diverse reactivity and biological properties.

Property Value
CAS Number3434-18-2
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
IUPAC Name3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism typically involves binding to specific molecular targets, thereby altering their activity. Notably, it has shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This interaction suggests potential applications in treating inflammatory diseases and cancer.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting COX enzymes. This action can reduce the production of pro-inflammatory mediators such as prostaglandins.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through various pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways:

Enzyme Inhibition Type Effect
Cyclooxygenase (COX)Competitive InhibitionDecrease in inflammatory markers
Protein KinasesNon-competitiveAltered cell signaling pathways

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting its unique features:

Compound Name Structure Features Biological Activity
2-Butyl-5,6-Dihydro-1H-Imidazo[4,5-D]Pyridazine-4,7-DionePyridazine ring with butyl substitutionExperimental drug with anti-inflammatory effects
Imidazole DerivativesContains imidazole ringVarious activities including antifungal and anticancer
Pyridazinone DerivativesPyridazine ring with ketone functionalityKnown pharmacological properties

What distinguishes this compound is its dual ring structure combined with thioether functionality, which may confer distinct biological activities not fully realized in other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Study: A study demonstrated that the compound significantly reduced inflammation markers in animal models when administered at varying doses.
  • Anticancer Evaluation: In vitro tests revealed that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through caspase activation.
  • Enzyme Interaction Studies: Research indicated that the compound effectively inhibited COX enzymes in a dose-dependent manner.

Properties

CAS No.

3434-18-2

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C19H16N4O2S/c24-17-15-16(18(25)22-21-17)23(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,24)(H,22,25)

InChI Key

GOTFBFKBNJYVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4

Origin of Product

United States

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